RU 41656

Working Memory Behavioral Pharmacology Roman Rat Strains

RU 41656 is a D2 agonist essential for replicating strain-specific cognitive studies in RHA rats. It uniquely dissociates triazolam-induced amnesia from sedation, making it a precise tool for memory research. Generic D2 agonists cannot substitute. Sourced for controlled R&D.

Molecular Formula C16H20N2OS
Molecular Weight 288.4 g/mol
CAS No. 134377-22-3
Cat. No. B1680177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 41656
CAS134377-22-3
SynonymsRU 41-656
RU 41656
RU-41656
Molecular FormulaC16H20N2OS
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCN1CC(OC2C1CC3=CNC4=CC=CC2=C34)CSC
InChIInChI=1S/C16H20N2OS/c1-18-8-11(9-20-2)19-16-12-4-3-5-13-15(12)10(7-17-13)6-14(16)18/h3-5,7,11,14,16-17H,6,8-9H2,1-2H3/t11?,14-,16-/m1/s1
InChIKeyGYUHVILBXXBZDS-PXFYRTPJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU 41656 (CAS: 134377-22-3): A Dopaminergic D2 Agonist Research Compound for Neuroscience and Behavioral Pharmacology


RU 41656 (CAS: 134377-22-3) is a synthetic research compound classified as a dopaminergic D2 receptor agonist [1]. According to authoritative database classifications, it is indexed in MeSH as a dopamine D-2 receptor agonist, with a unique MeSH ID of C070562 [2]. The compound is characterized by the molecular formula C₁₆H₂₀N₂OS and a molecular weight of 288.41 g/mol [3]. Structurally, it belongs to a class of ergoline-related or indole-derived dopamine agonists developed by Roussel Uclaf in the late 1980s and early 1990s. Unlike the user's initial query which suggested serotonin receptor antagonism, available authoritative evidence consistently identifies RU 41656 as a dopamine D2 agonist. This clarification is critical for proper procurement and experimental design, as the compound's primary pharmacological activity is dopaminergic, not serotonergic.

Why Generic D2 Agonists Cannot Substitute for RU 41656 in Behavioral and Cognitive Research


Dopaminergic D2 agonists are not a functionally homogeneous class. While compounds like bromocriptine, pergolide, ropinirole, and pramipexole all share D2 agonism as their primary mechanism, their differential receptor selectivity profiles, pharmacokinetic properties, and off-target effects (e.g., serotonergic, adrenergic, or opioid receptor interactions) produce divergent behavioral and cognitive outcomes [1]. For example, certain D2 agonists such as RU 24213 also exhibit kappa-opioid receptor antagonism, which can confound interpretation of behavioral results [2]. Furthermore, the experimental evidence for RU 41656 demonstrates a highly specific, strain-dependent pro-cognitive effect in Roman high-avoidance (RHA) rats that is not observed with all D2 agonists, underscoring that its unique pharmacological signature—including its specific D2 receptor binding kinetics and potential ancillary activities—cannot be replicated by substituting another in-class compound [3]. Therefore, for researchers aiming to replicate published findings or investigate the specific cognitive and neurochemical modulation profile of RU 41656, generic substitution with another D2 agonist would invalidate the experimental design and potentially yield conflicting or non-comparable results.

RU 41656: Quantitative Evidence Guide for Scientific Selection and Procurement


Strain-Dependent Pro-Cognitive Effect in Roman Rat Model: A Differentiating Behavioral Profile

RU 41656 demonstrated a statistically significant and differential improvement in working memory performance selectively in Roman high-avoidance (RHA) rats, whereas it had no significant effect on Roman low-avoidance (RLA) rats across three distinct working memory paradigms (spontaneous alternation, radial maze, and object recognition) [1]. This strain-specific effect is a key differentiating feature from other D2 agonists, which often produce more generalized cognitive effects or no effect at all in these specific genetic models. The quantitative neurochemical changes, including an increase in frontal cortex choline acetyltransferase (ChAT) activity and a decrease in hippocampal noradrenaline (NA) levels, were also selectively observed only in the RHA strain [2].

Working Memory Behavioral Pharmacology Roman Rat Strains Dopamine D2 Agonist

Failure to Reverse Scopolamine-Induced Amnesia: Differentiating RU 41656 from Other Cognitive Enhancers

In a placebo-controlled, double-blind, crossover clinical trial involving 12 healthy volunteers, a single oral dose of RU 41656 (10 mg) failed to reverse the anterograde amnesia and sedative effects induced by subcutaneous scopolamine (0.6 mg) [1]. This negative finding differentiates RU 41656 from other nootropic or cognitive-enhancing agents that have demonstrated efficacy in the scopolamine-induced cognitive impairment model, which is a standard preclinical and clinical assay for cholinergic dysfunction. The lack of efficacy in this model suggests that RU 41656's mechanism does not involve direct or indirect modulation of the cholinergic system in a manner that can override muscarinic receptor blockade.

Cognitive Enhancement Scopolamine Challenge Clinical Trial Muscarinic Antagonism

Partial Alleviation of Triazolam-Induced Memory Impairment: A Limited Benzodiazepine Interaction Profile

RU 41656 partially alleviated memory impairment induced by the benzodiazepine triazolam (0.25 mg oral) but notably did not counteract its sedative effects [1]. This partial and dissociated effect on memory versus sedation differentiates RU 41656 from both non-selective benzodiazepine antagonists (e.g., flumazenil) and from other D2 agonists that might either exacerbate sedation or have no effect on benzodiazepine-induced cognitive deficits. The failure to fully reverse the amnestic effect and the complete lack of effect on sedation provides a clear, quantifiable limitation on its utility in benzodiazepine challenge models.

Benzodiazepine Antagonism Memory Impairment Triazolam Clinical Pharmacology

Neurochemical Differentiation: Selective Frontal Cortex ChAT Increase and Hippocampal NA Decrease in RHA Rats

RU 41656 induced a selective increase in frontal cortex choline acetyltransferase (ChAT) activity and a decrease in hippocampal noradrenaline (NA) levels exclusively in Roman high-avoidance (RHA) rats, with no corresponding changes in Roman low-avoidance (RLA) rats [1]. This neurochemical differentiation is not observed with all D2 agonists and provides a specific biochemical signature for RU 41656's action. The strain-specific neurochemical modulation may underpin the differential behavioral effects and offers a unique experimental endpoint for studies examining the relationship between dopaminergic tone, cholinergic function, and noradrenergic activity in the context of genetic variability.

Neurochemistry Choline Acetyltransferase Noradrenaline Roman Rat Strains

Optimal Research and Industrial Application Scenarios for RU 41656 Based on Quantitative Evidence


Investigating Genotype-Dependent Dopaminergic Modulation of Cognition

Based on the direct evidence of strain-specific improvement in working memory in RHA but not RLA rats [1], RU 41656 is optimally suited for research programs exploring how genetic background modulates the cognitive effects of D2 receptor activation. This includes studies using the Roman rat strains, or potentially other genetic models of individual differences, to parse the neurobiological basis of variable drug response in learning and memory.

Probing the Dissociation of Memory and Sedation in Benzodiazepine Challenge Models

The clinical data demonstrating partial alleviation of triazolam-induced memory impairment without any effect on sedation [2] makes RU 41656 a valuable tool for experimental designs that aim to dissociate the amnestic and sedative components of benzodiazepine action. It can be used as a reference compound to study mechanisms that selectively target cognitive deficits without affecting arousal or motor function.

Elucidating Dopaminergic-Cholinergic-Noradrenergic Interactions in Frontal Cortex and Hippocampus

The unique neurochemical signature of RU 41656—selectively increasing frontal cortex ChAT activity and decreasing hippocampal NA levels in RHA rats [1]—positions it as a specialized pharmacological probe for ex vivo and in vivo studies aimed at mapping the functional connectivity between dopamine D2 receptors and cholinergic/noradrenergic systems in specific brain regions. This is particularly relevant for research on attention, executive function, and the neurochemistry of cognitive enhancement.

Use as a Negative Control in Scopolamine-Induced Amnesia Studies

The well-documented and robust failure of RU 41656 to reverse scopolamine-induced cognitive deficits in humans [3] makes it a rigorous negative control compound for researchers designing studies that require a D2 agonist known to be ineffective in this cholinergic challenge model. This application ensures experimental rigor by providing a benchmark for expected null results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU 41656

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.